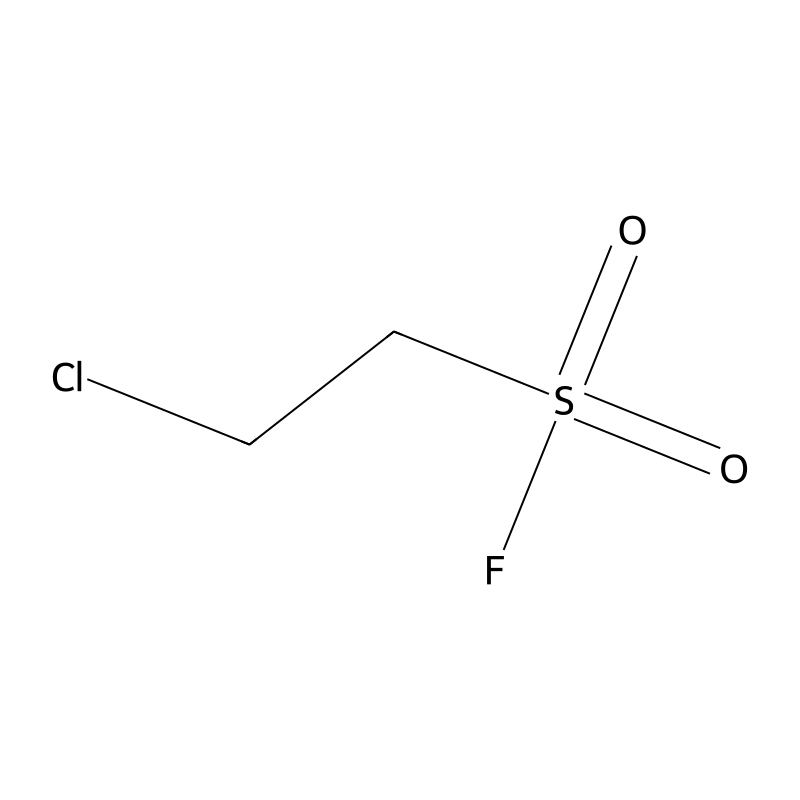2-Chloroethanesulfonyl fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Ethenesulfonyl Fluoride (ESF) Synthesis: Research has explored 2-CESF as a key intermediate in the synthesis of Ethenesulfonyl Fluoride (ESF) on a kilogram scale. The process involves a two-step reaction: first, a neat reaction between 2-CESF and an aqueous, nearly saturated potassium bifluoride solution. Then, subsequent dehydrochlorination using magnesium oxide as a base in an aqueous suspension leads to the formation of ESF in high yields (98%) []. This method offers a scalable and efficient route to produce ESF, which finds applications in organic chemistry.
2-Chloroethanesulfonyl fluoride is a synthetic compound with the chemical formula C₂H₄ClFO₂S. It is classified as an aliphatic chlorofluorocarbon and is known for its high reactivity due to the presence of both a chlorine atom and a sulfonyl fluoride functional group. This compound is primarily used in organic synthesis and has applications in various
- No scientific research on the mechanism of action of CESF is publicly available.
- Formation of Sulfonamides: When reacted with amines, it can form sulfonamides through nucleophilic substitution. The reaction typically involves the displacement of the chloride ion by the amine, resulting in the formation of an N-substituted sulfonamide .
- Dehydrochlorination: Under basic conditions, 2-chloroethanesulfonyl fluoride can undergo dehydrochlorination to yield ethenesulfonyl fluoride. This reaction is facilitated by bases such as magnesium oxide .
- Michael Addition: In the presence of nucleophiles, it can also participate in Michael addition reactions, where the nucleophile adds to an electron-deficient carbon-carbon double bond formed during its reaction with other reagents .
The biological activity of 2-chloroethanesulfonyl fluoride is primarily linked to its reactivity with biological nucleophiles. It has been studied for its potential use as a reagent in biochemical assays and drug development due to its ability to modify proteins and peptides through sulfonamide formation. These modifications can affect protein function, making it useful in studying enzyme mechanisms and protein interactions .
There are several methods for synthesizing 2-chloroethanesulfonyl fluoride:
- Direct Chlorination: One common method involves the chlorination of ethanesulfonyl fluoride using chlorine gas or other chlorinating agents under controlled conditions .
- Reaction with Potassium Bifluoride: A more recent method reported involves reacting ethanesulfonyl fluoride with potassium bifluoride in an aqueous solution, which provides a neat and efficient synthesis route .
- From 2-Chloroethanesulfonyl Chloride: Another approach includes converting 2-chloroethanesulfonyl chloride into 2-chloroethanesulfonyl fluoride through fluorination reactions .
2-Chloroethanesulfonyl fluoride has several applications in various fields:
- Organic Synthesis: It serves as a key intermediate for synthesizing sulfonamides and other complex organic molecules.
- Pharmaceutical Development: Its ability to modify biological molecules makes it valuable in drug discovery and development processes.
- Chemical Research: It is often used in laboratories for studying reaction mechanisms involving sulfonamide formation and other related processes .
Interaction studies involving 2-chloroethanesulfonyl fluoride focus on its reactivity with various biological molecules, particularly proteins and nucleic acids. These studies help elucidate the compound's mechanism of action as a modifying agent. The compound's interactions can lead to significant changes in protein structure and function, which can be exploited for therapeutic applications or biochemical research .
Several compounds share structural similarities with 2-chloroethanesulfonyl fluoride. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ethanesulfonyl chloride | Sulfonyl chloride | Less reactive than its fluorinated counterpart; used for similar reactions. |
| Ethenesulfonyl fluoride | Vinyl sulfonyl fluoride | More reactive due to double bond; used in polymer chemistry. |
| Sulfuryl chloride | Sulfur-containing halide | Used as a reagent but less selective than chlorinated sulfonates. |
Uniqueness of 2-Chloroethanesulfonyl Fluoride
What sets 2-chloroethanesulfonyl fluoride apart from these similar compounds is its unique combination of reactivity and selectivity in forming sulfonamides, along with its ability to participate in diverse
2-Chloroethanesulfonyl fluoride (CAS 762-70-9) emerged as a compound of interest in the mid-20th century, with its synthesis first reported in the context of sulfonyl halide chemistry. Early methodologies relied on halogen exchange reactions, such as the treatment of 2-chloroethanesulfonyl chloride with potassium bifluoride (KHF$$_2$$) under aqueous conditions. This approach, refined by Sharpless and colleagues in 2016, enabled kilogram-scale production with 98% yield, marking a pivotal advancement in its accessibility for industrial and research applications. The compound’s structural simplicity—a chloroethane backbone appended with a sulfonyl fluoride group—facilitated its adoption in diverse synthetic pathways, particularly in click chemistry.
Significance in Organic Chemistry and Click Chemistry
2-Chloroethanesulfonyl fluoride occupies a critical niche in sulfur-fluorine exchange (SuFEx) click chemistry, a transformative methodology recognized by the 2022 Nobel Prize in Chemistry. Its sulfonyl fluoride moiety ($$-\text{SO}_2\text{F}$$) reacts selectively with nucleophiles such as amines, alcohols, and phenols, forming stable sulfonate or sulfonamide linkages under mild conditions. For example, in SuFEx reactions, it serves as a versatile hub for constructing complex molecules, including pharmaceuticals and polymers. The compound’s utility is further amplified by its compatibility with aqueous and polar solvent systems, enabling sustainable "on-water" synthetic protocols.
Position in Sulfonyl Fluoride Chemistry
Within the broader family of sulfonyl fluorides, 2-chloroethanesulfonyl fluoride is distinguished by its aliphatic chloroalkane chain, which imparts unique reactivity compared to aromatic analogs like ethenesulfonyl fluoride (ESF) or sulfuryl fluoride ($$\text{SO}2\text{F}2$$). Its electrophilic sulfur center participates in nucleophilic substitutions, while the chlorine atom allows for further functionalization via elimination or substitution reactions. This dual functionality positions it as a linchpin in the synthesis of sulfonamide drugs, agrochemicals, and advanced materials.
Nomenclature and Identification Systems
The compound is systematically named 2-chloroethanesulfonyl fluoride under IUPAC guidelines. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | $$\text{C}2\text{H}4\text{ClFO}_2\text{S}$$ |
| SMILES | $$\text{C(CCl)S(=O)(=O)F}$$ |
| InChIKey | UWHZNPZESCRRJT-UHFFFAOYSA-N |
| CAS Registry Number | 762-70-9 |
Alternative names include 2-chloroethylsulfonyl fluoride and ethanesulfonyl fluoride, 2-chloro-. Spectroscopic characterization typically involves $$^{19}\text{F}$$ NMR (δ ≈ 50–55 ppm for $$\text{SO}2\text{F}$$) and IR spectroscopy (asymmetric $$\text{SO}2$$ stretch at ~1370 cm$$^{-1}$$).








